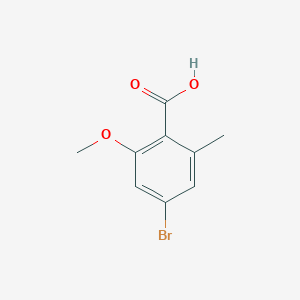

4-Bromo-2-methoxy-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDCUIJIUVPBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670339 | |

| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877149-08-1 | |

| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877149-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2-METHOXY-6-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-6-methylbenzoic Acid

This guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational chemical identifiers and provides detailed, field-proven methodologies for the experimental determination of its crucial physicochemical parameters. This approach is designed to empower researchers to generate reliable data and gain a deeper understanding of this molecule's behavior.

Compound Identification and Structure

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 877149-08-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| Canonical SMILES | COc1cc(Br)cc(c1C(=O)O)C | [1] |

The structure, characterized by a benzoic acid core with bromo, methoxy, and methyl substituents, suggests its potential utility as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Experimentally Determined Physicochemical Properties

A thorough literature search reveals a scarcity of publicly available, experimentally determined physicochemical data for this compound. Commercial suppliers often provide a purity level (e.g., ≥95%), but detailed property values are typically absent.[2][3] This section, therefore, outlines the critical properties and the authoritative methodologies for their determination in a laboratory setting.

Table of Physicochemical Properties and Recommended Methodologies

| Property | Experimental Value | Recommended Experimental Protocol |

| Melting Point | Not available | Capillary Melting Point Method |

| Solubility | Not available | OECD Guideline 105 (Flask Method) |

| Dissociation Constant (pKa) | Not available | Potentiometric Titration |

| Purity | ≥95% (typical) | High-Performance Liquid Chromatography (HPLC) |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of this compound. The rationale behind the choice of methodology is to ensure accuracy, reproducibility, and adherence to recognized standards.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and accessible technique for this determination.[4][5]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[4]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a rapid initial scan can determine an approximate melting range. For a precise measurement, a slow ramp rate of 1-2 °C per minute is crucial as the expected melting point is approached.

-

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0 °C).

-

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The OECD Guideline 105 provides a standardized and widely accepted method for determining the water solubility of chemical substances.[1][6][7][8] The flask method is suitable for substances with solubility above 10⁻² g/L.[8]

Protocol: OECD 105 Flask Method

-

Preliminary Test:

-

To estimate the approximate solubility, add the substance in stepwise increasing amounts (e.g., 10 mg, 100 mg, 1 g) to a known volume of water (e.g., 10 mL) at the test temperature.

-

Vigorously shake each mixture and visually inspect for undissolved particles. This helps in determining the appropriate amount of substance to use in the main test.

-

-

Main Test:

-

Prepare several flasks with a known volume of distilled water.

-

Add an excess amount of this compound to each flask, as determined from the preliminary test.

-

Agitate the flasks at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. Equilibrium is typically reached when three successive measurements of concentration over time are consistent.

-

After reaching equilibrium, allow the undissolved material to settle.

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant. Phase separation can be achieved by centrifugation or filtration, being mindful of potential adsorption of the analyte onto the filter.

-

Determine the concentration of the dissolved substance in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound.

-

The average concentration from the replicate flasks is reported as the water solubility at the specified temperature.

-

Diagram: Workflow for Aqueous Solubility Determination (OECD 105)

Caption: Workflow for determining aqueous solubility via the flask method.

Determination of the Dissociation Constant (pKa)

Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for pKa determination of ionizable compounds like carboxylic acids.[9][10][11]

Protocol: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Prepare a standard solution of a titrant (e.g., 0.1 M NaOH, carbonate-free).

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known volume. The concentration should be sufficient for accurate detection, typically around 1-10 mM.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the titrant delivery tube.

-

Slowly add small, precise increments of the titrant to the sample solution while stirring.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the buffer region). This corresponds to the point of minimum slope on the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Diagram: Logical Flow for pKa Determination

Caption: Logical flow for determining pKa via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While experimental spectra for this compound are not readily found, the following protocols describe how to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for structural elucidation.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample for ¹H NMR, or a near-saturated solution for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]

-

The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire the spectra on a calibrated NMR spectrometer.

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the aromatic ring would be expected.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Data Acquisition:

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[14]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to confirm the molecular weight and can aid in structural elucidation. Electron Ionization (EI) is a common technique for small, volatile organic molecules.[16][17][18][19]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically after being vaporized. This can be done via a direct insertion probe or as the eluent from a gas chromatograph.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18] This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•), and also induces fragmentation.

-

-

Analysis and Detection:

-

The resulting ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.

-

Conclusion

While a comprehensive experimental profile for this compound is not yet established in the public domain, this guide provides the necessary framework for researchers to determine its key physicochemical properties. By following the detailed, standardized protocols for measuring melting point, solubility, and pKa, and for obtaining high-quality spectroscopic data, scientists can generate the reliable information needed to advance their research and development efforts. The application of these robust methodologies will ensure a solid foundation for any future work involving this versatile chemical entity.

References

-

This compound | C9H9BrO3 - BuyersGuideChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound [Q00874] - ChemUniverse. (n.d.). Retrieved January 4, 2026, from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 4, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 4, 2026, from [Link]

-

Environment Canada. (2007). New Substances Notification Regulations (Chemicals and Polymers): Guidelines. Retrieved January 4, 2026, from [Link]

- Schmid, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(6), 1033-1040.

-

PharmaSciences. (n.d.). Loss on Drying (LOD). Retrieved January 4, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 4, 2026, from [Link]

-

United States Pharmacopeia. (n.d.). General Chapters: <731> LOSS ON DRYING. Retrieved January 4, 2026, from [Link]

-

United States Pharmacopeia. (2024). <731> Loss on Drying. Retrieved January 4, 2026, from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved January 4, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 4, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 4, 2026, from [Link]

- Zhang, Y., et al. (2017). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Applied Biochemistry and Biotechnology, 183(4), 1279-1290.

- JoVE. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Journal of Visualized Experiments, (27), 1288.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 4, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 4, 2026, from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 4, 2026, from [Link]

- Kertesz, V. (2019).

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 4, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 4, 2026, from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved January 4, 2026, from [Link]

-

SRS. (n.d.). Melting Point Determination. Retrieved January 4, 2026, from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation. Retrieved January 4, 2026, from [Link]

- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Journal of Analytical and Bioanalytical Techniques.

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 4, 2026, from [Link]

- Chen, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(10), 842-846.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 4, 2026, from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Retrieved January 4, 2026, from [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. This compound [myskinrecipes.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. organomation.com [organomation.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. agilent.com [agilent.com]

- 15. jascoinc.com [jascoinc.com]

- 16. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development settings.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value |

| CAS Number | 877149-08-1[1] |

| Molecular Formula | C₉H₉BrO₃[1] |

| Molecular Weight | 245.07 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC1=CC(=CC(=C1C(=O)O)OC)Br[1] |

| InChI | InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1] |

| Predicted XlogP | 2.5[2] |

| Monoisotopic Mass | 243.97351 Da[2] |

Note: Some physicochemical properties are predicted values based on computational models.

The chemical structure of this compound is presented below:

Synthesis and Purification

-

Esterification of a substituted benzoic acid: Starting from a suitable precursor like 4-bromo-2-hydroxy-6-methylbenzoic acid, the carboxylic acid would likely be protected as an ester (e.g., methyl ester) to prevent side reactions in subsequent steps. This is a standard procedure in multi-step organic synthesis.

-

Methylation of the hydroxyl group: The phenolic hydroxyl group would then be methylated to introduce the methoxy group.

-

Hydrolysis of the ester: Finally, the ester would be hydrolyzed back to the carboxylic acid to yield the target compound.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow. Note that this is a proposed route and would require experimental optimization.

Caption: Proposed synthetic workflow for this compound.

Purification Considerations

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures would be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a logical starting point.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as singlets or narrowly coupled doublets in the aromatic region (δ 7-8 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet, likely in the range of δ 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the region of 110-160 ppm, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effect. The methoxy and methyl carbons would appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching bands for the methoxy group and the carboxylic acid.

-

C-H stretching bands for the aromatic and methyl groups.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching band, which would appear in the fingerprint region at a lower wavenumber.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would also be present, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO).

Reactivity and Applications in Drug Development

Substituted benzoic acids are versatile intermediates in organic synthesis, and this compound is no exception. Its reactivity is dictated by the interplay of its functional groups.

Key Reactive Sites

Caption: Key reactive sites on this compound.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Bromo Group: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.

-

Aromatic Ring: The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.

Role in Medicinal Chemistry

While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are found in various biologically active molecules. As an intermediate, it can be utilized in the synthesis of a wide range of compounds for screening in drug discovery programs. Its utility lies in its ability to serve as a scaffold that can be readily diversified. For instance, related bromo- and methoxy-substituted benzoic acids are used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

This compound is primarily used in organic synthesis as an intermediate for producing more complex molecules.[3] It is frequently employed in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs), especially in synthesizing compounds with potential therapeutic properties.[3]

Safety and Handling

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern provides multiple handles for chemical modification, allowing for the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As with any chemical, proper safety precautions are paramount when handling this compound in a laboratory setting.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. [Link]

-

PubChem. this compound. [Link]

-

PubChemLite. this compound (C9H9BrO3). [Link]

-

MySkinRecipes. this compound. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

- Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Google Patents.Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

PubChem. 4-Bromo-2-chloro-6-methylbenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient two-stage synthetic pathway for the preparation of 4-Bromo-2-methoxy-6-methylbenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and agrochemical research.[1] This document provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and strategic considerations for each reaction. The synthesis begins with the methylation of commercially available 2-hydroxy-6-methylbenzoic acid, followed by a regioselective bromination to yield the target compound. This guide is designed to be a self-validating resource, grounded in established chemical literature and methodologies, to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules.[2] Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific arrangement of substituents on the benzene ring can impart desired biological activities. This compound, with its unique combination of a halogen, an electron-donating methoxy group, and a methyl group, presents a scaffold with significant potential for the development of novel therapeutic agents and specialized chemicals.[1] The strategic placement of the bromine atom at the 4-position offers a reactive handle for further functionalization through cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronic properties and steric environment.

This guide provides a detailed and logical pathway for the synthesis of this important intermediate, starting from readily available precursors.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is approached in a two-stage process designed for efficiency and high yield. The overall strategy is to first construct the core 2-methoxy-6-methylbenzoic acid structure and then introduce the bromine atom at the desired position through a regioselective electrophilic aromatic substitution.

The two primary stages are:

-

Stage 1: Synthesis of 2-methoxy-6-methylbenzoic acid. This is achieved through the methylation of 2-hydroxy-6-methylbenzoic acid.

-

Stage 2: Regioselective Bromination. The synthesized 2-methoxy-6-methylbenzoic acid is then brominated to yield the final product, this compound.

This approach is advantageous as it utilizes a commercially available starting material and employs well-established, high-yielding reactions. The regioselectivity of the final bromination step is controlled by the directing effects of the substituents on the aromatic ring.

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 2-methoxy-6-methylbenzoic acid

The initial stage of the synthesis focuses on the preparation of the key intermediate, 2-methoxy-6-methylbenzoic acid. This is accomplished by the methylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid.

Mechanistic Rationale

The methylation of a phenol is a classic Williamson ether synthesis. In this reaction, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the methoxy ether.

Detailed Experimental Protocol

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-6-methylbenzoic acid in methanol.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The formation of the sodium phenoxide should be observed.

-

To the resulting solution, add dimethyl sulfate dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and acidify with hydrochloric acid until the pH is acidic.

-

The product, 2-methoxy-6-methylbenzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain a white crystalline solid.

Data Summary for Stage 1

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-6-methylbenzoic acid | Commercially Available |

| Key Reagents | Dimethyl sulfate, NaOH | Standard Laboratory Reagents |

| Solvent | Methanol | Standard Laboratory Solvent |

| Reaction Type | Williamson Ether Synthesis | Standard Organic Reaction |

| Typical Yield | > 90% | [3] |

| Purity | High | Recrystallization |

Stage 2: Regioselective Bromination

The second and final stage of the synthesis is the regioselective bromination of 2-methoxy-6-methylbenzoic acid to yield this compound.

Controlling Regioselectivity: An Analysis of Directing Group Effects

The success of this synthesis hinges on the selective introduction of the bromine atom at the C4 position. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the three substituents already present on the benzene ring:

-

-OCH₃ (Methoxy group at C2): A strong activating group and an ortho, para-director.

-

-CH₃ (Methyl group at C6): A weak activating group and an ortho, para-director.

-

-COOH (Carboxylic acid group at C1): A deactivating group and a meta-director.

Considering these effects in concert:

-

The powerful para-directing effect of the methoxy group strongly favors substitution at the C4 position.

-

The meta-directing effect of the carboxylic acid also directs the incoming electrophile to the C4 position (as well as the C6 position, which is already occupied).

-

The steric hindrance from the adjacent methyl and carboxylic acid groups disfavors substitution at the C3 and C5 positions.

Therefore, the cumulative electronic and steric effects overwhelmingly favor the bromination at the C4 position, leading to the desired product with high regioselectivity.

Caption: Directing effects favoring C4 bromination.

Detailed Experimental Protocol

Materials:

-

2-methoxy-6-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Sulfuric acid (catalytic amount)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

In a flask protected from light, dissolve 2-methoxy-6-methylbenzoic acid in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

In a separate container, dissolve N-Bromosuccinimide (NBS) in glacial acetic acid.

-

Slowly add the NBS solution to the reaction mixture at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Upon completion, pour the reaction mixture into a beaker containing ice-water.

-

A precipitate of the crude product should form.

-

To quench any unreacted bromine, add a saturated solution of sodium thiosulfate until the yellow color disappears.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

To remove any acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir, and then filter.

-

Wash the filtered solid with water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified this compound under vacuum.

Data Summary for Stage 2

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-6-methylbenzoic acid | Synthesized in Stage 1 |

| Brominating Agent | N-Bromosuccinimide (NBS) | Standard Laboratory Reagent |

| Solvent | Glacial Acetic Acid | Standard Laboratory Solvent |

| Reaction Type | Electrophilic Aromatic Substitution | Standard Organic Reaction |

| Typical Yield | High | Based on similar reactions |

| Purity | High | Recrystallization |

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the methoxy group.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Dimethyl sulfate is highly toxic, a potent alkylating agent, and a suspected carcinogen. It should only be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated acids (sulfuric and hydrochloric acid) are corrosive and should be handled with care.

-

All reactions should be performed in a well-ventilated area.

Conclusion

This guide has outlined a logical and experimentally sound two-stage synthesis for this compound. By starting with 2-hydroxy-6-methylbenzoic acid, the synthesis proceeds through a high-yielding methylation followed by a highly regioselective bromination. The detailed protocols and the discussion of the underlying chemical principles provide researchers with a solid foundation for the successful preparation of this valuable synthetic intermediate. The self-validating nature of the described methods, grounded in established organic chemistry, ensures a high degree of confidence in achieving the desired product.

References

-

Henan Alfa Chemical Co., Ltd. (n.d.). 2-Methoxy-6-methylbenzoic Acid. Retrieved from [Link]

- Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. CN113072441A.

- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoic Acid Derivatives in Chemical Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Substituted Bromobenzoic Acids: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

Substituted bromobenzoic acids are foundational pillars in the edifice of modern organic synthesis. Their unique trifecta of functionality—a carboxylic acid for amide couplings and other transformations, a stable yet reactive bromine atom for cross-coupling reactions, and a modifiable aromatic ring—renders them exceptionally versatile synthons. This guide provides an in-depth exploration of the synthesis, reactions, and applications of these critical building blocks, grounded in mechanistic understanding and practical, field-proven insights.

Strategic Synthesis of Substituted Bromobenzoic Acids

The value of a building block is directly proportional to its accessibility. The preparation of substituted bromobenzoic acids can be approached through several strategic pathways, with the choice dictated by the desired substitution pattern, regioselectivity, and the nature of other functional groups on the aromatic ring.

Oxidation of Bromotoluenes

A robust and widely used method for synthesizing bromobenzoic acids is the oxidation of the corresponding bromotoluene isomers.[1] The methyl group, being susceptible to strong oxidizing agents, can be efficiently converted to a carboxylic acid.

A common and effective method involves using potassium permanganate (KMnO₄) under basic conditions.[2] The reaction proceeds by converting the benzylic methyl group into a carboxylate salt, which is subsequently acidified to yield the final bromobenzoic acid.[2] This method is particularly useful for preparing 3-bromobenzoic and 4-bromobenzoic acids from their respective toluene precursors.[2][3] While effective, this pathway's primary consideration is the availability of the substituted bromotoluene starting material.

Direct Bromination of Benzoic Acid Derivatives

Direct electrophilic aromatic substitution on a benzoic acid scaffold is another key synthetic route. The carboxylic acid group is a meta-directing deactivator.[4] Therefore, direct bromination of benzoic acid using Br₂ in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will predominantly yield 3-bromobenzoic acid.[5]

For accessing other isomers, chemists must employ more advanced strategies. For instance, achieving meta-bromination on complex aniline and benzoic acid derivatives can be accomplished using palladium(II) catalysis with a directing group strategy, which overcomes the innate ortho/para selectivity of certain substrates.[6][7]

Carboxylation of Bromoarenes

Modern methods offer direct routes to bromobenzoic acids from simpler bromoarenes via carboxylation. This approach is advantageous as it utilizes carbon dioxide (CO₂), an abundant and renewable C1 source.[8] Palladium-catalyzed methodologies have been developed that allow for the direct insertion of CO₂ into the C-Br bond of aryl bromides.[9][10] These reactions often proceed under mild conditions and tolerate a wide variety of functional groups, providing a straightforward alternative to traditional methods that might require the synthesis of organometallic intermediates.[9] Recent advancements even utilize visible-light-driven photoredox catalysis in conjunction with palladium to achieve this transformation under just 1 atmosphere of CO₂.[11]

The Sandmeyer Reaction

For specific substitution patterns, the Sandmeyer reaction offers a classic yet powerful tool. Starting from a substituted bromoaniline, diazotization followed by reaction with a copper(I) cyanide and subsequent hydrolysis of the resulting nitrile provides a route to the corresponding bromobenzoic acid. Conversely, starting from an aminobenzoic acid, diazotization followed by treatment with copper(I) bromide can install the bromo substituent.[1]

Decision Workflow for Synthesis

The selection of a synthetic route is a critical decision point. The following diagram illustrates a logical workflow for choosing an appropriate method based on the desired product.

Caption: Decision tree for selecting a synthetic route.

The Reactive Hub: Transformations of Bromobenzoic Acids

The true synthetic power of substituted bromobenzoic acids is unlocked through their subsequent reactions. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction involving bromobenzoic acids, enabling the formation of biaryl carboxylic acids—a motif prevalent in pharmaceuticals and functional materials.[12] This reaction couples the bromobenzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base.[13] The reaction conditions are generally mild, tolerate a vast array of functional groups, and the boronic acid reagents are often commercially available and stable.[13] The resulting 4-amino-3-arylbenzoic acid scaffold, for example, is a key structure in many pharmacologically active molecules.[13]

The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzoic acid.[12]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.[12]

-

Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Coupling

The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes (olefins).[14][15] This transformation is a powerful method for constructing carbon-carbon bonds, specifically for the vinylation of aromatic rings.[14] While often requiring elevated temperatures, modern catalyst systems utilizing N-heterocyclic carbene (NHC) ligands have enabled these reactions to proceed under milder conditions.[14] The reaction demonstrates excellent stereoselectivity, typically favoring the trans product.[15]

Sonogashira Coupling

For the synthesis of aryl alkynes, the Sonogashira coupling is the premier method. It involves the coupling of an aryl halide, such as a bromobenzoic acid derivative, with a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt. This reaction is instrumental in creating rigid scaffolds and linear extensions in molecules, which is of high interest in materials science and for constructing complex drug molecules.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[16] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[16] The choice of phosphine ligand is critical and has been the subject of extensive development, leading to highly active and sterically hindered ligands that can couple even challenging substrates.[17]

Applications in Drug Discovery and Materials Science

The synthetic utility of substituted bromobenzoic acids translates directly into high-value applications, particularly in the pharmaceutical and fine chemical industries.[18][19]

-

Pharmaceuticals: These compounds are key intermediates in the synthesis of a wide range of therapeutic agents.[19] For example, 4-amino-3-bromobenzoic acid is a strategic building block for developing selective covalent inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases.[20] The bromo-substituent provides a handle to construct the complex scaffolds required for biological activity.[18][20]

-

Agrochemicals: The unique substitution patterns achievable with bromobenzoic acids are leveraged in the creation of new crop protection agents.[18]

-

Fine Chemicals and Materials: In materials science, bromobenzoic acids serve as precursors for advanced polymers, specialty dyes, and electronic materials where precise control over molecular architecture is essential.[18]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure and purity of synthesized compounds. A combination of spectroscopic techniques is employed.

Table 1: Representative Spectroscopic Data for Bromobenzoic Acids

| Technique | Functional Group | Typical Observation (Range) |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet)[21][22] |

| Aromatic (Ar-H) | δ 7.0-8.5 ppm (splitting pattern depends on substitution)[21][22] | |

| ¹³C NMR | Carbonyl (C=O) | δ 165-175 ppm[22][23] |

| Aromatic (C-Br) | δ ~122 ppm[22] | |

| Aromatic (Ar-C) | δ 125-140 ppm[22][23] | |

| IR Spectroscopy | O-H Stretch (-COOH) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (-COOH) | 1680-1710 cm⁻¹ (strong) | |

| C-Br Stretch | 500-600 cm⁻¹ |

Note: Chemical shifts (δ) are highly dependent on the solvent and the specific substitution pattern of the aromatic ring.[21][22] For example, the ¹H NMR spectrum of 4-amino-3-bromobenzoic acid in DMSO-d6 shows the carboxylic acid proton at 12.39 ppm and the two amine protons as a singlet at 6.10 ppm.[21]

Experimental Protocols

To bridge theory and practice, this section provides a representative, detailed protocol for a key transformation.

Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

This protocol describes a robust and operationally simple Suzuki coupling performed in an aqueous medium.[12]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1 mol%)[12]

-

Distilled water (5.0 mL)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 3-bromobenzoic acid, the desired arylboronic acid, potassium carbonate, and the palladium catalyst.[12]

-

Solvent Addition: Add 5.0 mL of distilled water to the flask.[12]

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is conducted open to the air.[12]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-2 hours).[12]

-

Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.[12]

-

Purification: Wash the filtered precipitate thoroughly with distilled water to remove inorganic salts. The crude product can be further purified by recrystallization if necessary.[12]

Self-Validation and Causality:

-

Why water? Using water as a solvent enhances the "green" credentials of the synthesis and simplifies the work-up, as many inorganic byproducts are soluble while the desired biaryl product often precipitates.[24]

-

Why K₂CO₃? The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.

-

Why open to air? The chosen catalyst system is robust and not sensitive to air, which dramatically simplifies the experimental setup, making it suitable for a wide range of laboratory environments.[12]

Conclusion and Future Outlook

Substituted bromobenzoic acids are not merely static reagents but dynamic tools that empower chemists to construct molecular complexity. Their synthesis is well-understood, and their reactivity, particularly in palladium-catalyzed cross-coupling, is both profound and predictable. The ongoing evolution of catalysis continues to expand the utility of these building blocks, enabling milder reaction conditions, broader substrate scope, and more sustainable synthetic routes. For researchers in drug discovery and materials science, a deep understanding of the chemistry of substituted bromobenzoic acids is indispensable for innovation and the creation of novel, functional molecules that will shape the future of medicine and technology.

References

- Benchchem. (n.d.). Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.

- Benchchem. (n.d.). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Building Block for Bioactive Molecules.

-

Takeda, Y., et al. (2017). Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromotoluene. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Martin, R., & Correa, A. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society. Retrieved from [Link]

- Benchchem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods.

-

Biffis, A., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Retrieved from [Link]

-

Wang, D., et al. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. PMC - NIH. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. PubMed. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromobenzoic Acid in Pharmaceutical Synthesis.

- Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide.

-

Shang, M., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Filo. (2025). How would you synthesize m-bromobenzoic acid starting with benzene as your only source of aromatic compound? Retrieved from [Link]

-

MacKenzie, D. A., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzoic Acid.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Supporting Information. (n.d.). 10 - Supporting Information.

- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.

Sources

- 1. Bromotoluene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. rsc.org [rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-methoxy-6-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet underexplored, class of compounds: 4-Bromo-2-methoxy-6-methylbenzoic acid and its derivatives. While direct extensive biological data for this specific scaffold is emerging, this document synthesizes information from structurally related bromophenol, methoxybenzoic acid, and other substituted benzoic acid derivatives to build a robust hypothesis for their potential as anticancer and antioxidant agents. We delve into the mechanistic rationale behind these potential activities, with a particular focus on the inhibition of the NF-κB signaling pathway. This guide is designed to be a practical resource, offering detailed, field-proven experimental protocols for the synthesis, in vitro screening, and mechanistic evaluation of these promising compounds.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in drug discovery, valued for their versatile chemical reactivity and their presence in numerous biologically active molecules.[1] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. Key modifications such as halogenation, methoxylation, and alkylation can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1]

The subject of this guide, the this compound scaffold, incorporates several key functional groups that suggest a high potential for biological activity:

-

Bromine Substitution: The introduction of a halogen atom, such as bromine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates. Brominated aromatic compounds have demonstrated significant antibacterial, antifungal, and anticancer properties.[1][2]

-

Methoxy Group: The methoxy substituent can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets. It is a common feature in many natural products and approved drugs, often contributing to improved target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Methyl Group: The presence of a methyl group can impact the compound's lipophilicity and steric interactions with target proteins, potentially leading to enhanced selectivity and potency.

-

Carboxylic Acid Moiety: The benzoic acid functional group provides a key site for derivatization, allowing for the synthesis of a diverse library of esters, amides, and other analogs with a wide range of physicochemical properties and biological activities.

Given these structural features, it is hypothesized that derivatives of this compound are prime candidates for investigation as novel therapeutic agents, particularly in the fields of oncology and diseases associated with oxidative stress.

Hypothesized Biological Activity I: Anticancer Potential

A significant body of research points towards the anticancer potential of brominated and methoxylated phenolic compounds.[2][3] The primary hypothesized mechanisms of action for this compound derivatives as anticancer agents include the induction of cytotoxicity in cancer cells and the modulation of key signaling pathways that govern cell survival and proliferation.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical protein complex that functions as a regulator of the immune response, cellular proliferation, and apoptosis.[4] In many forms of cancer, the NF-κB pathway is constitutively active, leading to the promotion of tumor growth, survival, and resistance to therapy.[5] Therefore, the inhibition of NF-κB signaling is a highly sought-after strategy in anticancer drug development.[6]

We postulate that this compound derivatives may exert their anticancer effects by interfering with the NF-κB signaling cascade. This inhibition could occur at various points within the pathway, ultimately preventing the translocation of active NF-κB to the nucleus and the subsequent transcription of pro-survival genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

A primary step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.[10]

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cytotoxicity assay.

Hypothesized Biological Activity II: Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[11] The presence of a hydroxyl group on the benzoic acid ring, along with the electron-donating methoxy group, suggests that derivatives of this compound may exhibit significant antioxidant activity.[12] This activity could be beneficial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases, including cancer.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH and ABTS Assays)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of chemical compounds in vitro.[13][14]

Principle:

-

DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

ABTS Assay: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants that can donate electrons to ABTS•+ will reduce it to its colorless neutral form, resulting in a decrease in absorbance.[13]

Step-by-Step Methodology (DPPH Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank (solvent only) and a positive control (a known antioxidant such as ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) ± SD |

| Compound X | MCF-7 | [Insert Value] |

| Compound Y | A549 | [Insert Value] |

| Compound Z | HCT116 | [Insert Value] |

| Doxorubicin (Control) | MCF-7 | [Insert Value] |

Table 2: In Vitro Antioxidant Activity of this compound Derivatives

| Derivative | DPPH Scavenging IC₅₀ (µM) ± SD | ABTS Scavenging IC₅₀ (µM) ± SD |

| Compound X | [Insert Value] | [Insert Value] |

| Compound Y | [Insert Value] | [Insert Value] |

| Compound Z | [Insert Value] | [Insert Value] |

| Ascorbic Acid (Control) | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antioxidant agents. The presence of bromo, methoxy, and methyl substituents on the benzoic acid scaffold suggests a high likelihood of interesting and potent biological effects.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on:

-

Synthesis of a diverse library of derivatives: To establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways affected by active compounds. This could include NF-κB reporter gene assays and western blotting for key pathway proteins.[15][16]

-

In vivo evaluation: To assess the efficacy and safety of the most promising lead compounds in preclinical animal models of cancer.

This in-depth technical guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising class of molecules. The systematic application of the outlined methodologies will undoubtedly contribute to the advancement of novel drug discovery efforts.

References

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Dudonne, S., Vitrac, X., Coutiere, P., Woillez, M., & Merillon, J. M. (2009). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC. Retrieved from [Link]

-

NF-KB LUCIFERASE ASSAY. (2012, July 11). Bowdish Lab. Retrieved from [Link]

-

Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO. Retrieved from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). NIH. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Retrieved from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS.... (n.d.). ResearchGate. Retrieved from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). PMC. Retrieved from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH. Retrieved from [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]

-

Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). Retrieved from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025, August 6). Retrieved from [Link]

-

New scaffolds of inhibitors targeting the DNA binding of NF-κB. (n.d.). OAText. Retrieved from [Link]

-

Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. Retrieved from [Link]

-